molecular formula C4H4FN3 B112070 5-Fluoropyrimidin-2-amine CAS No. 1683-85-8

5-Fluoropyrimidin-2-amine

Cat. No. B112070
CAS RN: 1683-85-8
M. Wt: 113.09 g/mol
InChI Key: FUNBZJKZJGKXQB-UHFFFAOYSA-N
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Description

5-Fluoropyrimidin-2-amine is a chemical compound with the molecular formula C4H4FN3. It has a molecular weight of 113.09 . It is used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 5-Fluoropyrimidin-2-amine involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines. This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .


Molecular Structure Analysis

The InChI code for 5-Fluoropyrimidin-2-amine is 1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H, (H2,6,7,8) and the InChI key is FUNBZJKZJGKXQB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Fluoropyrimidin-2-amine is a solid at room temperature . Unfortunately, specific data on its boiling point, melting point, and density were not available.

Scientific Research Applications

Synthesis and Kinase Inhibition

5-Fluoropyrimidin-2-amine derivatives show promise as potential kinase inhibitors, which are crucial in cancer therapy. The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines has been achieved, highlighting their role in anticancer agents similar to 5-fluorouracil (5-FU) (Wada et al., 2012).

Biocatalysis in Drug Synthesis

The immobilized amine transaminase from Vibrio fluvialis has been used for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate in JAK2 kinase inhibitor AZD1480. This method demonstrates a greener approach to synthesizing this compound, offering an alternative to traditional chemical synthesis (Semproli et al., 2020).

Deoxycytidine Kinase Inhibitors

5-Fluoropyrimidin-2-amine is a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors. A practical synthesis route for this compound has been developed, showcasing its significance in creating new classes of dCK inhibitors, which are essential in cancer treatment (Zhang et al., 2009).

Safety And Hazards

5-Fluoropyrimidin-2-amine is classified as harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

5-Fluoropyrimidin-2-amine has been used in the synthesis of a key intermediate of the JAK2 kinase inhibitor AZD1480 . This suggests potential applications in the development of new pharmaceuticals, particularly in the field of oncology.

properties

IUPAC Name

5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNBZJKZJGKXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570058
Record name 5-Fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyrimidin-2-amine

CAS RN

1683-85-8
Record name 5-Fluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluoropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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